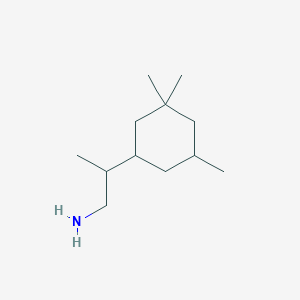
2-(3,3,5-Trimethylcyclohexyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,5-Trimethylcyclohexyl)propan-1-amine is an organic compound with a unique structure that includes a cyclohexyl ring substituted with three methyl groups and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propan-1-amine typically involves the conversion of isophorone and malononitrile to an intermediate, followed by further reactions to yield the desired amine . The process can be summarized as follows:
Conversion of Isophorone and Malononitrile: This step involves the reaction of isophorone with malononitrile to form an intermediate compound.
Hydrogenation: The intermediate is then hydrogenated in the presence of a catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The purification process often includes distillation under pressure and/or in vacuo in several steps .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5-Trimethylcyclohexyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halides and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-(3,3,5-Trimethylcyclohexyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of biological systems and interactions.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,3,5-Trimethylcyclohexyl)propane-1,3-diamine: This compound has a similar structure but includes an additional amine group.
Isophorone derivatives: Other derivatives of isophorone may have similar properties and applications.
Uniqueness
2-(3,3,5-Trimethylcyclohexyl)propan-1-amine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9-11H,5-8,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXLGVVXFYHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![5-[(3-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2812950.png)
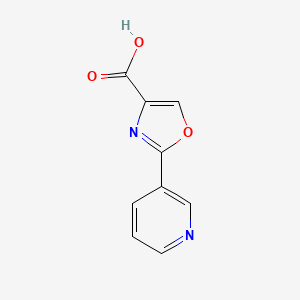
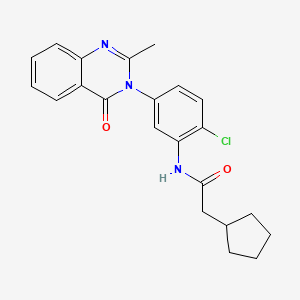
![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2812955.png)
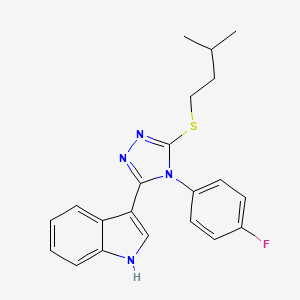
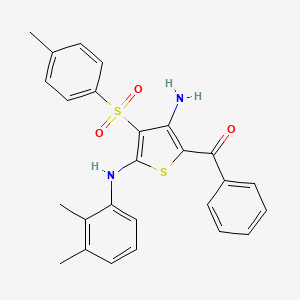
![Methyl 3-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2812960.png)
![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)
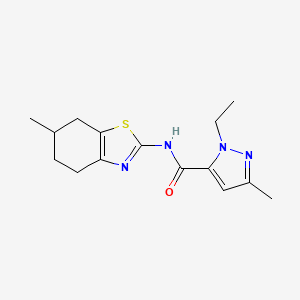
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)
